CAY10499

Description

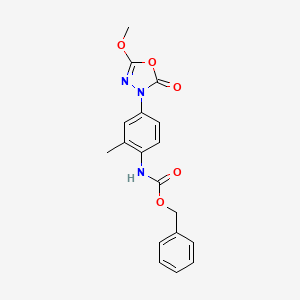

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENHWTVRQKWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAY10499: A Technical Guide to its Mechanism of Action and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAY10499 is a potent, non-selective lipase inhibitor with a carbamate-based structure. It demonstrates significant inhibitory activity against a range of lipases, most notably monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH). Its mechanism of action involves the covalent, irreversible inhibition of these enzymes, leading to the modulation of critical lipid signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of CAY10499, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory and anti-proliferative activities.

Core Mechanism of Action: Non-Selective Lipase Inhibition

CAY10499 functions as a broad-spectrum inhibitor of several serine hydrolases involved in lipid metabolism. The active moiety responsible for its inhibitory activity is believed to be the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group, rather than the carbamate portion of the molecule.[1][2] The primary mechanism involves the formation of a covalent bond with the catalytic serine residue within the active site of the target lipases, leading to their irreversible inactivation.[1]

The most well-characterized targets of CAY10499 are key enzymes in the endocannabinoid system and lipid metabolism:

-

Monoacylglycerol Lipase (MAGL): CAY10499 is a potent inhibitor of MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, CAY10499 leads to an accumulation of 2-AG, which can subsequently enhance the activation of cannabinoid receptors (CB1 and CB2), modulating various physiological processes including neurotransmission, inflammation, and pain perception.[4]

-

Hormone-Sensitive Lipase (HSL): This enzyme plays a crucial role in the mobilization of fatty acids from stored triglycerides in adipose tissue. CAY10499 effectively inhibits HSL, suggesting its potential to influence lipid homeostasis and energy metabolism.[5][6]

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is the principal enzyme for the degradation of the endocannabinoid anandamide (AEA). CAY10499's inhibition of FAAH leads to increased levels of AEA, further contributing to the modulation of the endocannabinoid system.[1][5]

Beyond these primary targets, CAY10499 also demonstrates inhibitory activity against other lipases, highlighting its non-selective profile.[5][7]

Quantitative Data Summary

The inhibitory potency and anti-proliferative effects of CAY10499 have been quantified across various targets and cell lines.

Table 1: Inhibitory Activity of CAY10499 against Human Recombinant Lipases

| Target Enzyme | IC50 Value |

| Monoacylglycerol Lipase (MAGL) | 144 nM[5][8] |

| Hormone-Sensitive Lipase (HSL) | 90 nM[5][8] |

| Fatty Acid Amide Hydrolase (FAAH) | 14 nM[5][8] |

Table 2: Inhibition of Other Lipases by CAY10499 at 5 µM

| Target Enzyme | Percent Inhibition |

| Adipose Triglyceride Lipase (ATGL) | 95%[5] |

| Diacylglycerol Lipase α (DAGLα) | 60%[5] |

| α/β-Hydrolase Domain 6 (ABHD6) | 90%[5] |

| Carboxylesterase 1 (CES1) | 95%[5] |

Table 3: Anti-proliferative Activity of CAY10499 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

| MCF-7 | Breast Cancer | 4.2 µM[5] |

| MDA-MB-231 | Breast Cancer | 46 µM[5] |

| COV318 | Ovarian Cancer | 106.7 µM[5] |

| OVCAR-3 | Ovarian Cancer | 79.8 µM[5] |

Signaling Pathway Diagrams

The inhibitory action of CAY10499 has significant implications for cellular signaling, primarily through its modulation of the endocannabinoid system.

Caption: CAY10499 inhibits MAGL and FAAH, leading to increased endocannabinoid levels and receptor activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CAY10499.

Monoacylglycerol Lipase (MGL) Activity Assay

This protocol describes a 96-well format assay for MGL using the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA).[2][3]

Materials:

-

Pure human MGL

-

Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% w/v fatty-acid-free BSA

-

CAY10499 stock solution in DMSO

-

4-nitrophenylacetate (4-NPA) solution in Tris-HCl (1.25 mM)

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of CAY10499 in DMSO.

-

In a 96-well plate, add 150 µL of pure human MGL (16 ng per well) in Tris-HCl buffer to each well.

-

Add 10 µL of the CAY10499 dilutions or DMSO (for control) to the respective wells.

-

Initiate the hydrolysis reaction by rapidly adding 40 µL of the 4-NPA solution to each well (final concentration of 250 µM).

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of CAY10499 relative to the DMSO control and determine the IC50 value.

Caption: Workflow for the MGL activity assay using 4-NPA.

Inhibition Reversibility Study

This protocol assesses the reversibility of MGL inhibition by CAY10499.[2]

Materials:

-

MGL enzyme

-

CAY10499

-

Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% w/v fatty-acid-free BSA

-

Microvials

-

96-well plate

-

4-NPA solution

-

Microplate reader

Procedure:

-

In a microvial, add CAY10499 at a concentration of 50 times its IC50 value.

-

Add MGL (220 ng) in 50 µL of Tris-HCl buffer to the microvial.

-

Incubate the mixture for 1 hour at room temperature.

-

Take three 5 µL aliquots from the mixture and dilute them 300-fold in Tris-HCl buffer.

-

Add 150 µL of the diluted solution to a 96-well plate containing 10 µL of DMSO.

-

Add 40 µL of 4-NPA solution (final concentration 250 µM) to initiate the reaction.

-

Monitor the hydrolysis by measuring the absorbance at 405 nm over 60 minutes.

-

Compare the activity to a control where MGL was pre-incubated with DMSO instead of the inhibitor. A lack of recovery of enzyme activity after dilution indicates irreversible inhibition.

Caption: Decision workflow for determining inhibition reversibility.

Conclusion

CAY10499 is a valuable research tool for studying the roles of various lipases in physiological and pathological processes. Its potent, non-selective, and irreversible inhibitory action on key enzymes of the endocannabinoid system and lipid metabolism makes it a powerful modulator of these pathways. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and biological effects of CAY10499. It is important to note that due to its non-selective nature, findings from studies using CAY10499 should be interpreted with consideration for its effects on multiple targets.

References

- 1. researchgate.net [researchgate.net]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. CAY10499, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAY10499 - Biochemicals - CAT N°: 10007875 [bertin-bioreagent.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

The Multi-faceted Inhibition Profile of CAY10499: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAY10499 is a potent, non-selective lipase inhibitor that has garnered significant interest within the scientific community for its ability to modulate critical lipid signaling pathways. This technical guide provides an in-depth overview of the primary molecular targets of CAY10499, presenting key quantitative data, detailed experimental methodologies for target inhibition assessment, and visualizations of the associated signaling cascades.

Primary Molecular Targets and Inhibitory Potency

CAY10499 exhibits a multi-target profile, primarily inhibiting three key enzymes involved in lipid metabolism: Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and Hormone-Sensitive Lipase (HSL). Its inhibitory activity is most pronounced against FAAH, followed by HSL and MAGL. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

| Target Enzyme | IC50 (nM) | Species | Reference |

| Monoacylglycerol Lipase (MAGL) | 144 | Human, recombinant | [1][2][3] |

| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human, recombinant | [1][2][3] |

| Hormone-Sensitive Lipase (HSL) | 90 | Human, recombinant | [2][3] |

Mechanism of Action

CAY10499 acts as an irreversible inhibitor of MAGL.[4] The proposed mechanism of action involves the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety of the molecule, which is believed to be the active component responsible for the covalent modification of the enzyme, rather than the carbamate group.[4][5] This irreversible binding leads to a sustained inhibition of the target enzymes.

Experimental Protocols

Detailed methodologies for determining the inhibitory activity of CAY10499 against its primary targets are crucial for reproducible research. The following protocols are based on published literature.

Inhibition of Monoacylglycerol Lipase (MAGL)

This protocol is adapted from Muccioli et al., 2008, and describes a 96-well format assay using a non-radiolabeled substrate.[6][7]

Materials:

-

Pure human recombinant MAGL

-

CAY10499

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA)

-

Substrate: 4-nitrophenylacetate (4-NPA)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

96-well microtiter plate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of CAY10499 in DMSO. Further dilute the stock solution in DMSO to create a range of desired concentrations.

-

In a 96-well plate, add 10 µL of the diluted CAY10499 solution or DMSO (for control wells) to each well.

-

Add 150 µL of the MAGL enzyme solution (e.g., 16 ng of pure human MGL per well) in Assay Buffer to each well.

-

Initiate the enzymatic reaction by adding 40 µL of a 1.25 mM solution of 4-NPA in Assay Buffer to each well, achieving a final substrate concentration of 250 µM.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of 4-nitrophenol produced by the hydrolysis of 4-NPA.

-

Calculate the percentage of inhibition for each concentration of CAY10499 relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Hormone-Sensitive Lipase (HSL)

This protocol is based on the methodology described by Iglesias et al., 2016, for a high-throughput HSL assay.[3]

Materials:

-

Human recombinant HSL

-

CAY10499

-

Assay Buffer: 50 mM potassium phosphate, pH 7.0

-

Substrate: 1-S-arachidonoylthioglycerol

-

ThioGlo-1

-

Solvent: DMSO

-

96-well opaque black plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of CAY10499 in DMSO.

-

In a 96-well opaque black plate, add 5 µL of the test inhibitor in 30% DMSO to each well.

-

Add 90 µL of the Assay Buffer to each well.

-

Add 1 µg of cell extract containing overexpressed human HSL or purified recombinant HSL to each well.

-

Pre-incubate the plate for 30 minutes at room temperature.

-

Prepare a premixed solution of 100 µM 1-S-arachidonoylthioglycerol and 0.26 mM ThioGlo-1 in 20% DMSO.

-

Initiate the reaction by adding 5 µL of the premixed substrate solution to each well.

-

Monitor the increase in fluorescence over time. The release of 1-thioglycerol from the substrate by HSL reacts with ThioGlo-1 to produce a fluorescent adduct.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration.

Signaling Pathways Modulated by CAY10499

The inhibition of MAGL, FAAH, and HSL by CAY10499 has significant downstream effects on various signaling pathways, primarily impacting the endocannabinoid system and lipolysis.

Endocannabinoid Signaling Pathway

MAGL and FAAH are the primary enzymes responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. By inhibiting these enzymes, CAY10499 elevates the levels of these endocannabinoids, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).

Caption: CAY10499 inhibits MAGL and FAAH, increasing endocannabinoid levels.

Hormone-Sensitive Lipase and Lipolysis Pathway

HSL is a key enzyme in the mobilization of stored fats (triglycerides) in adipose tissue. Its activity is regulated by hormones such as epinephrine and insulin. Inhibition of HSL by CAY10499 blocks the breakdown of triglycerides, thereby reducing the release of free fatty acids into the bloodstream.

Caption: CAY10499 inhibits HSL, blocking hormone-stimulated lipolysis.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of an inhibitor like CAY10499 involves a series of systematic steps from sample preparation to data analysis.

Caption: General workflow for determining the IC50 of CAY10499.

Conclusion

CAY10499 is a valuable research tool for studying the roles of MAGL, FAAH, and HSL in various physiological and pathological processes. Its non-selective nature requires careful consideration in experimental design and data interpretation. The provided protocols and pathway diagrams serve as a foundational guide for researchers utilizing CAY10499 to investigate the complex interplay of lipid signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Endocannabinoid Oxygenation by Cyclooxygenases, Lipoxygenases, and Cytochromes P450: Cross-Talk between the Eicosanoid and Endocannabinoid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]

- 6. CAY10499, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

CAY10499: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

CAY10499, also known as MAGL-IN-5, is a potent, non-selective lipase inhibitor with a range of biological activities. This document provides an in-depth overview of its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and experimental protocols for its use in research.

Core Biological Activity: Lipase Inhibition

CAY10499 is a broad-spectrum inhibitor of several key enzymes involved in lipid metabolism. Its primary targets include monoacylglycerol lipase (MAGL), fatty acid amide hydrolase (FAAH), and hormone-sensitive lipase (HSL).[1][2][3] It acts as a covalent, irreversible inhibitor of MAGL. The inhibitory action is attributed to the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety rather than the carbamate group.[4]

Beyond its primary targets, CAY10499 also demonstrates significant inhibition of other lipases at higher concentrations, including adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain containing 6 (ABHD6), and carboxylesterase 1 (CES1).[5][6][7] This broad inhibitory profile makes CAY10499 a useful tool for studying the overall effects of lipase inhibition but necessitates careful interpretation of results due to its lack of selectivity.

Quantitative Inhibition Data

The inhibitory potency of CAY10499 against various lipases and its anti-proliferative effects on cancer cell lines are summarized below.

Table 1: Inhibitory Activity (IC₅₀) of CAY10499 against Lipases

| Target Enzyme | IC₅₀ Value (nM) | Species/Source |

| Monoacylglycerol Lipase (MAGL) | 144 | Human Recombinant |

| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human Recombinant |

| Hormone-Sensitive Lipase (HSL) | 90 | Human Recombinant |

| Monoacylglycerol Lipase (MGL) | 500 | Not Specified |

Data sourced from multiple references.[1][3][5][6][8]

Table 2: Percentage Inhibition of Various Lipases by CAY10499

| Target Enzyme | Inhibition (%) | Concentration |

| Adipose Triglyceride Lipase (ATGL) | 95 | 5 µM |

| Diacylglycerol Lipase α (DAGLα) | 60 | 5 µM |

| α/β-Hydrolase Domain Containing 6 (ABHD6) | 90 | 5 µM |

| Carboxylesterase 1 (CES1) | 95 | 5 µM |

Data sourced from multiple references.[5][6]

Table 3: Anti-proliferative Activity (IC₅₀) of CAY10499 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) |

| OVCAR-3 | Ovarian | 45 |

| MCF-7 | Breast | 4.2 |

| MDA-MB-231 | Breast | 46 |

| COV318 | Ovarian | 106.7 |

Data sourced from multiple references.[1][5][6]

Signaling Pathways and Functions

CAY10499 has been utilized as a chemical probe to elucidate the role of lipases in various signaling cascades, including steroidogenesis, lipolysis, and inflammation.

1. Regulation of Steroidogenesis in Leydig Cells

In MA-10 mouse Leydig cells, the synthesis of steroids like progesterone is dependent on the availability of cholesterol, which is liberated from cholesteryl esters by HSL. The activation of the Protein Kinase A (PKA) pathway by cyclic AMP (cAMP) leads to the phosphorylation and activation of HSL. Activated HSL increases the supply of cholesterol to the mitochondria, a critical step for the Steroidogenic Acute Regulatory Protein (StAR) to initiate steroid synthesis. CAY10499, by inhibiting HSL, effectively suppresses cAMP-induced StAR expression and subsequent progesterone synthesis.[9][10] This demonstrates a crucial role for HSL in the PKA-mediated regulation of steroidogenesis.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAY10499 | MAGL inhibitor, HSL inhibitor | Probechem Biochemicals [probechem.com]

- 3. CAY10499 | Lipase inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. CAY10499 - Biochemicals - CAT N°: 10007875 [bertin-bioreagent.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Mechanisms of Action of Hormone-sensitive Lipase in Mouse Leydig Cells: ITS ROLE IN THE REGULATION OF THE STEROIDOGENIC ACUTE REGULATORY PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 128944 | Stanford Health Care [stanfordhealthcare.org]

CAY10499: A Technical Guide to its Role in the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 is a potent, non-selective lipase inhibitor that has garnered significant interest within the scientific community for its profound effects on the endocannabinoid system (ECS). By primarily targeting Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), CAY10499 effectively elevates endogenous AEA levels. This technical guide provides a comprehensive overview of CAY10499, detailing its mechanism of action, quantitative inhibitory data, experimental methodologies for its characterization, and its impact on key signaling pathways within the ECS. This document is intended to serve as a foundational resource for researchers and professionals involved in endocannabinoid research and the development of novel therapeutics targeting this system.

Introduction to the Endocannabinoid System and CAY10499

The endocannabinoid system is a ubiquitous and complex lipid signaling network that plays a crucial modulatory role in a vast array of physiological processes, including pain perception, inflammation, mood, and memory.[1][2][3] The system's primary components include endocannabinoids such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), their corresponding G protein-coupled receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation.[2][3]

Fatty Acid Amide Hydrolase (FAAH) is the key enzyme responsible for the hydrolytic degradation of AEA, thereby terminating its signaling.[2] Inhibition of FAAH presents a compelling therapeutic strategy for augmenting endocannabinoid tone in a more physiologically controlled manner than direct receptor agonists.[4][5] CAY10499 has emerged as a valuable research tool for studying the consequences of FAAH inhibition. It is a carbamate-based, non-selective lipase inhibitor with potent activity against FAAH. Its use in preclinical studies has provided significant insights into the therapeutic potential of FAAH inhibition for various pathological conditions.

Quantitative Inhibitory Profile of CAY10499

CAY10499 exhibits a broad inhibitory spectrum against several key lipases involved in endocannabinoid and lipid metabolism. The following tables summarize the quantitative data on its inhibitory potency.

Table 1: Inhibitory Potency (IC₅₀) of CAY10499 against Primary Targets

| Target Enzyme | Species | IC₅₀ (nM) | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Human | 14 | [6] |

| Monoglyceride Lipase (MAGL) | Human | 144 | [6] |

| Hormone-Sensitive Lipase (HSL) | Human | 90 | [6] |

Table 2: Percentage Inhibition of Various Lipases by CAY10499

| Target Enzyme | Species | CAY10499 Concentration | % Inhibition | Reference |

| Adipose Triglyceride Lipase (ATGL) | Not Specified | 5 µM | 95 | [6] |

| Diacylglycerol Lipase α (DAGLα) | Not Specified | 5 µM | 60 | [6] |

| α/β-Hydrolase Domain 6 (ABHD6) | Not Specified | 5 µM | 90 | [6] |

| Carboxylesterase 1 (CES1) | Not Specified | 5 µM | 95 | [6] |

Experimental Protocols

The characterization of CAY10499's inhibitory activity has been achieved through various in vitro enzymatic assays. Below are detailed methodologies for key experiments.

FAAH Inhibition Assay

A common method for determining the inhibitory potency of compounds against FAAH is a fluorescence-based assay, often utilizing a commercially available kit such as the Cayman Chemical FAAH Inhibitor Screening Assay Kit.[7][8][9][10]

-

Principle: The assay measures the hydrolysis of a fluorogenic substrate, AMC-arachidonoyl amide, by FAAH, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC).[7] The increase in fluorescence is directly proportional to FAAH activity.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of CAY10499 in the solvent.

-

In a 96-well plate, add the FAAH assay buffer, the diluted FAAH enzyme, and the test inhibitor (or solvent for control wells).

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the AMC-arachidonoyl amide substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

MAGL and HSL Inhibition Assays

The inhibitory activity of CAY10499 against MAGL and HSL can be determined using spectrophotometric or fluorescence-based assays, as described by Muccioli et al. (2008) and Iglesias et al. (2016).[11][12]

-

Principle for MAGL Assay (Muccioli et al., 2008): This assay often uses a colorimetric substrate like p-nitrophenyl acetate (pNPA).[11] The hydrolysis of pNPA by MAGL releases p-nitrophenol, which can be detected spectrophotometrically at 405 nm.

-

Principle for HSL Assay (Iglesias et al., 2016): A fluorogenic substrate can be employed, where the hydrolysis by HSL results in the release of a fluorescent product.[12]

-

General Procedure:

-

Similar to the FAAH assay, serial dilutions of CAY10499 are prepared.

-

The respective enzyme (recombinant human MAGL or HSL) is incubated with the inhibitor in an appropriate buffer system.

-

The reaction is initiated by the addition of the specific substrate (e.g., pNPA for MAGL).

-

The change in absorbance or fluorescence is measured over time.

-

IC₅₀ values are calculated from the dose-response curves.

-

Signaling Pathways and Mechanisms of Action

CAY10499's primary role in the endocannabinoid system is the inhibition of FAAH, which leads to a significant increase in the concentration and signaling of anandamide.

CAY10499-Mediated FAAH Inhibition and Anandamide Accumulation

The following diagram illustrates the direct mechanism of action of CAY10499.

Caption: CAY10499 inhibits FAAH, preventing anandamide degradation.

Downstream Signaling Consequences of Elevated Anandamide

The accumulation of anandamide due to FAAH inhibition by CAY10499 leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, initiating a cascade of downstream signaling events.

References

- 1. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 6. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]

- 9. Sapphire North America [sapphire-usa.com]

- 10. indiamart.com [indiamart.com]

- 11. CAY10499, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Data Presentation: CAY10499 Inhibitory Potency

An In-depth Technical Guide to the Inhibitory Profile of CAY10499

This technical guide provides a comprehensive overview of the inhibitory activity of CAY10499 against three key enzymes in lipid metabolism: Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and Hormone-Sensitive Lipase (HSL). This document is intended for researchers, scientists, and professionals in the field of drug development.

CAY10499 is a non-selective lipase inhibitor, demonstrating potent activity against MAGL, FAAH, and HSL. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that different experimental conditions can lead to variations in measured IC50 values, as reflected in the data from various sources.

| Target Enzyme | Reported IC50 Values (nM) | Source(s) |

| Monoacylglycerol Lipase (MAGL) | 144 | [1][2][3] |

| 500 | [4][5][6] | |

| Fatty Acid Amide Hydrolase (FAAH) | 14 | [1][2][3] |

| 76 | [4][6] | |

| Hormone-Sensitive Lipase (HSL) | 90 | [1][2][6] |

Experimental Protocols

The determination of IC50 values for CAY10499 against MAGL, FAAH, and HSL involves specific enzymatic assays. The methodologies for these key experiments are detailed below.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

A common method for determining MAGL inhibition is a colorimetric assay utilizing a chromogenic substrate.[4][5][7]

Principle: This assay measures the enzymatic activity of MAGL through the hydrolysis of a substrate, 4-nitrophenylacetate (4-NPA), which releases a yellow-colored product, 4-nitrophenol. The increase in absorbance, measured spectrophotometrically, is proportional to the enzyme activity. The presence of an inhibitor like CAY10499 reduces the rate of this reaction.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% w/v fatty-acid-free BSA.

-

Enzyme Solution: Purified human recombinant MAGL is diluted in the assay buffer.

-

Inhibitor Solution: CAY10499 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Substrate Solution: 4-NPA is dissolved in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of the assay buffer and 10 µL of the MAGL enzyme solution.

-

Add 10 µL of the CAY10499 solution at different concentrations (or solvent for control wells).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 40 µL of the 4-NPA substrate solution to each well (final concentration, e.g., 250 µM).

-

Incubate the plate at 37°C for 15 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

A fluorescence-based assay is commonly employed to screen for FAAH inhibitors.[8][9]

Principle: This assay utilizes a fluorogenic substrate, AMC-arachidonoyl amide. FAAH hydrolyzes this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

-

Enzyme Solution: Recombinant human FAAH is diluted in the assay buffer.

-

Inhibitor Solution: CAY10499 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Substrate Solution: AMC-arachidonoyl amide is prepared in a solvent like ethanol.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, FAAH enzyme solution, and the inhibitor solution (CAY10499 at various concentrations or solvent for control).

-

Pre-incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.[8]

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Incubate the plate for 30 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8][9][10]

-

Calculate the percentage of inhibition for each concentration of CAY10499.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Hormone-Sensitive Lipase (HSL) Inhibition Assay

The inhibitory effect on HSL can be assessed using a thioester substrate in a 96-well format.[8]

Principle: This assay uses 1-S-arachidonoylthioglycerol as a substrate. HSL hydrolyzes the thioester bond, releasing a free thiol group which can then react with a chromogenic or fluorogenic reagent to produce a measurable signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Potassium phosphate buffer, pH 7.0.

-

Enzyme Solution: Purified recombinant human HSL or cell extracts overexpressing HSL.

-

Inhibitor Solution: CAY10499 is serially diluted in a suitable solvent.

-

Substrate Solution: 1-S-arachidonoylthioglycerol is prepared.

-

-

Assay Procedure (96-well plate format):

-

Add the enzyme solution to each well.

-

Add the CAY10499 solution at various concentrations (or solvent for control).

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding the substrate, 1-S-arachidonoylthioglycerol.

-

Add a detection reagent that reacts with the released thiol to generate a signal.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence, depending on the detection reagent used.

-

Calculate the percentage of inhibition for each CAY10499 concentration.

-

Determine the IC50 value by plotting the dose-response curve.

-

Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by CAY10499 and a typical experimental workflow for its characterization.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CAY10499 | MAGL inhibitor, HSL inhibitor | Probechem Biochemicals [probechem.com]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. mdpi.com [mdpi.com]

- 6. glpbio.com [glpbio.com]

- 7. CAY10499, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

CAY10499: A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological activity, and experimental applications of the non-selective lipase inhibitor, CAY10499.

This technical guide provides a comprehensive overview of CAY10499, a potent, non-selective lipase inhibitor utilized in various research contexts. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

CAY10499, with the formal name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is a synthetic organic compound belonging to the carbamate class.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 359714-55-9 | [3] |

| Molecular Formula | C₁₈H₁₇N₃O₅ | [3] |

| Molecular Weight | 355.3 g/mol | [3] |

| IUPAC Name | Phenylmethyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | N/A |

| SMILES | COc1nn(c2ccc(NC(=O)OCc3ccccc3)c(C)c2)c(=O)o1 | [3] |

| InChI | InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | [3] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% | [4] |

| UV/Vis. λmax | 206, 256 nm | [4] |

Solubility: CAY10499 is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at approximately 20 mg/mL, and in ethanol at about 2 mg/mL.[4] It is sparingly soluble in aqueous buffers.[4] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[4] A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

Biological Activity and Mechanism of Action

CAY10499 is characterized as a potent, non-selective inhibitor of several lipases.[1] Its primary targets include monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[5][6] The inhibitory activity of CAY10499 is concentration-dependent, with reported IC₅₀ values varying based on the specific enzyme and experimental conditions.

Inhibitory Profile of CAY10499:

| Target Enzyme | IC₅₀ (nM) | Species | Reference |

| Monoacylglycerol Lipase (MAGL) | 144 | Human (recombinant) | [3] |

| Hormone-Sensitive Lipase (HSL) | 90 | Human (recombinant) | [3] |

| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human (recombinant) | [3] |

| Fatty Acid Amide Hydrolase (FAAH) | 76 | Human (recombinant) | [7] |

| Monoglyceride Lipase (MGL) | 500 (0.5 µM) | N/A | [5] |

At a concentration of 5 µM, CAY10499 also demonstrates significant inhibition of other lipases, including:

-

Adipose triglyceride lipase (ATGL) by 95%[3]

-

Diacylglycerol lipase alpha (DAGLα) by 60%[3]

-

Abhydrolase domain-containing protein 6 (ABHD6) by 90%[3]

-

Carboxylesterase 1 (CES1) by 95%[3]

The broad-spectrum inhibitory activity of CAY10499 on these key enzymes involved in lipid metabolism makes it a valuable tool for studying the roles of these lipases in various physiological and pathological processes. The compound's mechanism of action is reported to be irreversible by some sources, though this may depend on the specific enzyme and experimental conditions.[8]

Signaling Pathway Modulation:

The inhibition of MAGL by CAY10499 leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn can modulate cannabinoid receptor signaling.[2] Similarly, the inhibition of FAAH leads to elevated levels of anandamide (AEA), another key endocannabinoid. The modulation of these signaling pathways has implications for a wide range of physiological processes, including neurotransmission, inflammation, and energy metabolism.

Experimental Protocols

Detailed methodologies for key experiments involving CAY10499 are crucial for reproducibility. The following outlines a general protocol for an in vitro lipase inhibition assay, based on commonly cited methodologies.

In Vitro Lipase Inhibition Assay (General Protocol):

This protocol describes a method to determine the IC₅₀ of CAY10499 against a specific lipase (e.g., MAGL, HSL, or FAAH).

Materials:

-

Recombinant human lipase (MAGL, HSL, or FAAH)

-

CAY10499 stock solution (in DMSO)

-

Appropriate substrate for the specific lipase (e.g., 4-nitrophenyl acetate for MGL, radiolabeled oleic acid for HSL, or arachidonoyl-1'-hydroxy-2'-nitroanilide for FAAH)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

96-well microplate

-

Microplate reader (spectrophotometer or scintillation counter, depending on the substrate)

Procedure:

-

Prepare CAY10499 dilutions: Serially dilute the CAY10499 stock solution in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO without inhibitor).

-

Enzyme pre-incubation: In the wells of a 96-well plate, add the recombinant lipase enzyme to the assay buffer. Then, add the various concentrations of CAY10499 or the vehicle control. Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate reaction: Add the substrate to each well to start the enzymatic reaction.

-

Incubate: Incubate the plate for a defined time at the optimal temperature for the enzyme.

-

Measure product formation: Stop the reaction (if necessary) and measure the amount of product formed. For colorimetric assays (e.g., using 4-nitrophenyl acetate), measure the absorbance at the appropriate wavelength. For radiometric assays, measure the radioactivity.

-

Data analysis: Calculate the percentage of inhibition for each CAY10499 concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Applications in Research

CAY10499's ability to broadly inhibit lipases has made it a useful tool in several research areas:

-

Cancer Research: CAY10499 has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), COV318 (ovarian), and OVCAR-3 (ovarian), with IC₅₀ values of 4.2, 46, 106.7, and 79.8 µM, respectively.[3] This suggests a potential role for lipases in cancer cell proliferation and survival.

-

Metabolic Research: In vivo studies in rats have demonstrated that CAY10499 can reduce increases in cytosolic lipase activity induced by high-fructose (FRUC) and AIN-93M diets.[3] This highlights its utility in studying the role of lipases in diet-induced metabolic disorders.

-

Neuroscience: By inhibiting MAGL and FAAH, CAY10499 can modulate the endocannabinoid system, making it a valuable probe for investigating the roles of 2-AG and anandamide in neurological processes.[2]

In Vivo Experimental Example:

A representative in vivo experiment could involve the administration of CAY10499 to a rodent model of a metabolic disease to assess its effects on lipid metabolism.

Experimental Design:

-

Animal Model: Utilize a relevant animal model, such as rats or mice fed a high-fat or high-fructose diet to induce a metabolic phenotype.

-

Treatment Groups: Divide the animals into at least two groups: a control group receiving a vehicle and a treatment group receiving CAY10499 at a specific dose and frequency.

-

Administration: Administer CAY10499 via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Monitoring: Monitor key metabolic parameters throughout the study, such as body weight, food intake, blood glucose levels, and plasma lipid profiles.

-

Tissue Analysis: At the end of the study, collect tissues of interest (e.g., liver, adipose tissue) to measure lipase activity and analyze gene and protein expression related to lipid metabolism.

References

- 1. CAY10499 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. CAY10499, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. glpbio.com [glpbio.com]

- 6. probechem.com [probechem.com]

- 7. apexbt.com [apexbt.com]

- 8. cenmed.com [cenmed.com]

CAY10499: A Technical Guide to its Discovery, Mechanism, and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 has emerged as a significant tool for researchers studying lipid metabolism and its role in various disease states. Initially identified as a potent inhibitor of monoacylglycerol lipase (MGL), further characterization has revealed its activity as a non-selective lipase inhibitor, targeting multiple enzymes within the endocannabinoid system and beyond. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of CAY10499. It includes detailed experimental protocols for key assays, a summary of its inhibitory activity, and a discussion of its mechanism of action, supported by signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers utilizing CAY10499 in their studies.

Discovery and Initial Characterization

CAY10499 was identified as a novel inhibitor of monoacylglycerol lipase (MGL) through a small-scale screening of compounds with known interactions with endocannabinoid-hydrolyzing enzymes.[1] The screening utilized a 96-well format assay with the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA) to measure MGL activity.[1] This initial discovery highlighted CAY10499 as a submicromolar inhibitor of MGL.[1]

Screening Protocol: MGL Inhibition Assay

The discovery of CAY10499 was facilitated by a colorimetric assay measuring the hydrolysis of 4-NPA by recombinant human MGL.

-

Principle: MGL hydrolyzes 4-NPA to produce 4-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.

-

Fig 1. Experimental workflow for the MGL inhibition screening assay.

Mechanism of Action and Inhibitory Profile

CAY10499 is a non-selective lipase inhibitor.[2][3] While initially identified as an MGL inhibitor, it also potently inhibits hormone-sensitive lipase (HSL) and fatty acid amide hydrolase (FAAH).[2][3] Further studies have shown its inhibitory activity against a range of other lipases, including adipose triglyceride lipase (ATGL), diacylglycerol lipase alpha (DAGLα), α/β-hydrolase domain 6 (ABHD6), and carboxylesterase 1 (CES1).[2] The inhibition of MGL by CAY10499 is suggested to be irreversible. The active moiety responsible for its inhibitory activity is likely the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group.

Signaling Pathway Context

CAY10499's primary targets, MGL and FAAH, are key enzymes in the endocannabinoid signaling pathway. MGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), while FAAH primarily hydrolyzes anandamide (AEA). By inhibiting these enzymes, CAY10499 can elevate the levels of these endocannabinoids, leading to downstream effects on cannabinoid receptors (CB1 and CB2).

Quantitative Inhibitory Data

The inhibitory activity of CAY10499 against various lipases and cancer cell lines has been quantified and is summarized in the tables below.

| Enzyme Target | IC₅₀ (nM) | Source Organism |

| Monoacylglycerol Lipase (MGL) | 144 | Human, recombinant |

| Hormone-Sensitive Lipase (HSL) | 90 | Human, recombinant |

| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human, recombinant |

Table 1: Inhibitory Activity of CAY10499 against Key Lipases.[2][3]

| Cancer Cell Line | IC₅₀ (µM) | Cancer Type |

| MCF-7 | 4.2 | Breast |

| MDA-MB-231 | 46 | Breast |

| COV318 | 106.7 | Ovarian |

| OVCAR-3 | 79.8 | Ovarian |

Table 2: In vitro Antiproliferative Activity of CAY10499.[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments involving CAY10499.

In Vitro Enzyme Inhibition Assays

-

Reagents: Recombinant human MGL, 4-nitrophenylacetate (4-NPA), Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 0.1% fatty acid-free BSA), CAY10499, DMSO.

-

Procedure:

-

Prepare serial dilutions of CAY10499 in DMSO.

-

In a 96-well plate, add assay buffer, recombinant human MGL, and the CAY10499 dilution (or DMSO for control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 4-NPA solution.

-

Immediately measure the absorbance at 405 nm at regular intervals to determine the rate of 4-nitrophenol production.

-

Calculate the percent inhibition for each CAY10499 concentration and determine the IC₅₀ value.

-

-

Reagents: Recombinant human HSL, a suitable substrate (e.g., 1-S-arachidonoylthioglycerol), ThioGlo-1, Assay Buffer (e.g., potassium phosphate buffer, pH 7.0), CAY10499, DMSO.

-

Procedure:

-

Prepare serial dilutions of CAY10499 in DMSO.

-

In a 96-well opaque plate, add assay buffer, recombinant human HSL, and the CAY10499 dilution (or DMSO for control).

-

Pre-incubate the plate at room temperature.

-

Initiate the reaction by adding the substrate and ThioGlo-1 mixture.

-

Measure the fluorescence (Excitation: ~380-390 nm, Emission: ~510-520 nm) over time.

-

Calculate the percent inhibition and determine the IC₅₀ value.[4]

-

-

Reagents: Recombinant human FAAH, FAAH substrate (e.g., AMC-arachidonoyl amide), Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), CAY10499, DMSO.[4][5]

-

Procedure:

-

Prepare serial dilutions of CAY10499 in DMSO.

-

In a 96-well black plate, add assay buffer, recombinant human FAAH, and the CAY10499 dilution (or DMSO for control).[5]

-

Initiate the reaction by adding the FAAH substrate.

-

Incubate at 37°C for 30 minutes.[5]

-

Measure the fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm).[5]

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Cell Growth Inhibition Assay

-

Cell Lines: MCF-7, MDA-MB-231, COV318, OVCAR-3.

-

Reagents: Complete cell culture medium, CAY10499, DMSO, Cell proliferation reagent (e.g., MTT, AlamarBlue).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of CAY10499 (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the percent inhibition of cell growth and determine the IC₅₀ value.

-

In Vivo Assessment of Lipase Activity in Rats

-

Animal Model: Rats fed a high-fructose (FRUC) or AIN-93M diet to induce increased cytosolic lipase activity.[2]

-

Procedure:

-

Administer CAY10499 or vehicle to the rats.

-

At the end of the treatment period, euthanize the animals and collect liver and adipose tissues.

-

Prepare cytosolic extracts from the tissues.

-

Measure the total lipase activity in the cytosolic extracts using a suitable lipase assay kit, which typically involves the hydrolysis of a triglyceride substrate and subsequent colorimetric or fluorometric detection of glycerol or fatty acid release.[6][7][8]

-

Compare the lipase activity between the CAY10499-treated and vehicle-treated groups.

-

Synthesis

Conclusion

CAY10499 is a valuable research tool characterized as a non-selective, irreversible inhibitor of several lipases, with potent activity against MGL, HSL, and FAAH. Its ability to modulate the endocannabinoid system and inhibit cancer cell proliferation in vitro has prompted its use in a variety of preclinical studies. The detailed protocols and compiled data in this guide are intended to facilitate further research into the therapeutic potential and biological functions of the enzymes targeted by CAY10499. Researchers should consider its non-selective nature when interpreting experimental results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol – Oriental Journal of Chemistry [orientjchem.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

In Vivo Effects of CAY10499 on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, non-selective inhibitor of several key enzymes involved in lipid metabolism, primarily targeting monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1] Its ability to modulate the activity of these lipases has significant implications for various physiological and pathological processes, including inflammation, neurotransmission, and energy homeostasis. This technical guide provides an in-depth overview of the in vivo effects of CAY10499 on lipid metabolism, with a focus on its impact on cytosolic lipase activity in key metabolic tissues. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Mechanism of Action

CAY10499 exerts its biological effects by inhibiting the enzymatic activity of multiple lipases. These enzymes play crucial roles in the breakdown of glycerolipids, releasing fatty acids and glycerol for energy or signaling purposes.

Key Enzymatic Targets of CAY10499:

-

Monoacylglycerol Lipase (MAGL): A key enzyme in the hydrolysis of monoacylglycerols (MAGs), including the endocannabinoid 2-arachidonoylglycerol (2-AG).

-

Hormone-Sensitive Lipase (HSL): A crucial enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue.

-

Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide.

By inhibiting these enzymes, CAY10499 can alter the levels of their respective substrates, leading to downstream effects on various signaling pathways and metabolic processes.

In Vivo Studies in a Rat Model of Diet-Induced Metabolic Dysfunction

A key study investigated the in vivo effects of CAY10499 in a rat model of metabolic dysfunction induced by high-carbohydrate diets. This research provides valuable insights into the compound's ability to modulate lipid metabolism in a disease-relevant context.

Experimental Design and Rationale

The study aimed to assess the impact of different high-carbohydrate diets on cytosolic lipase activities in the liver and adipose tissue of rats, and to investigate the effect of CAY10499 in this setting. The experimental workflow is outlined below.

Key Findings on Cytosolic Lipase Activity

The study demonstrated that a high-fructose (FRUC) diet led to a significant increase in cytosolic lipase activity in both the liver and adipose tissue of rats. Treatment with CAY10499 was shown to reduce this diet-induced elevation in lipase activity.[1]

Table 1: Effect of CAY10499 on Diet-Induced Cytosolic Lipase Activity in Rats

| Tissue | Dietary Group | Treatment | Outcome | Reference |

| Liver | High-Fructose (FRUC) | CAY10499 | Reduction in cytosolic lipase activity | [1] |

| Adipose Tissue | High-Fructose (FRUC) | CAY10499 | Reduction in cytosolic lipase activity | [1] |

| Liver | AIN-93M | CAY10499 | Reduction in cytosolic lipase activity | [1] |

| Adipose Tissue | AIN-93M | CAY10499 | Reduction in cytosolic lipase activity | [1] |

Note: Specific quantitative data on the percentage of reduction was not available in the reviewed abstracts.

Signaling Pathways Modulated by CAY10499

The inhibitory action of CAY10499 on key lipases has a cascading effect on downstream signaling pathways. By preventing the breakdown of endocannabinoids like 2-AG and anandamide, CAY10499 can potentiate their signaling through cannabinoid receptors (CB1 and CB2). Furthermore, by inhibiting HSL, it can reduce the release of free fatty acids from adipose tissue, impacting substrate availability for energy production and the synthesis of other lipid signaling molecules.

Experimental Protocols

Detailed experimental protocols for the in vivo studies with CAY10499 are crucial for reproducibility and further investigation. While the full text of the key study by Rodrigues et al. (2016) was not accessible for this review, the following outlines a generalizable protocol based on the available information and standard practices in the field.

Animal Model and Husbandry

-

Species: Male Wistar rats

-

Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water for a period of one week prior to the experiment.

-

Diet: A standard chow diet is provided during the acclimatization period.

Diet-Induced Metabolic Dysfunction Model

-

Control Group: Maintained on a standard chow diet.

-

Experimental Groups:

-

AIN-93M Diet: A purified diet with a defined composition.

-

High-Fructose (FRUC) Diet: A diet containing a high percentage of fructose to induce metabolic changes.

-

-

Duration: Animals are maintained on their respective diets for a period of 8 weeks.

CAY10499 Administration

-

Compound Preparation: CAY10499 is dissolved in a suitable vehicle (e.g., DMSO, saline).

-

Route of Administration: The specific route (e.g., oral gavage, intraperitoneal injection) and dosage of CAY10499 were not specified in the available abstracts. This would need to be determined from the full study or through dose-response pilot studies.

-

Treatment Schedule: The frequency and duration of CAY10499 administration would also need to be obtained from the complete study protocol.

Measurement of Cytosolic Lipase Activity

-

Tissue Homogenization: Liver and epididymal adipose tissue are collected and homogenized in a suitable buffer.

-

Subcellular Fractionation: The homogenates are centrifuged to isolate the cytosolic fraction.

-

Lipase Activity Assay: The activity of cytosolic lipases is determined using a substrate-based assay that measures the release of a detectable product (e.g., a fluorescent or chromogenic molecule) over time. Specific substrates are used to assess the activity of different lipases.

Statistical Analysis

-

Data are typically presented as mean ± standard error of the mean (SEM).

-

Statistical significance between groups is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test).

-

A p-value of less than 0.05 is generally considered statistically significant.

Conclusion and Future Directions

The available in vivo data indicates that CAY10499 is effective at reducing diet-induced increases in cytosolic lipase activity in key metabolic tissues. This suggests its potential as a pharmacological tool to modulate lipid metabolism and explore its therapeutic implications in metabolic disorders. However, a significant gap in the publicly available literature is the lack of detailed quantitative data on the effects of CAY10499 on systemic lipid profiles, including plasma triglycerides, cholesterol, and free fatty acids.

Future in vivo studies should aim to:

-

Elucidate the dose-dependent effects of CAY10499 on plasma lipid parameters.

-

Investigate the long-term metabolic consequences of CAY10499 administration.

-

Explore the efficacy of CAY10499 in various animal models of metabolic diseases, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

-

Further characterize the off-target effects and potential toxicity of CAY10499.

By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential and risks associated with the in vivo use of CAY10499 and other non-selective lipase inhibitors.

References

CAY10499: A Technical Guide to its Impact on 2-Arachidonoylglycerol (2-AG) Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CAY10499, a non-selective lipase inhibitor, and its significant impact on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). CAY10499 is a valuable research tool for studying the endocannabinoid system by virtue of its ability to inhibit monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG. This guide details the mechanism of action of CAY10499, presents its inhibitory profile, and provides a generalized experimental protocol for quantifying its effects on 2-AG levels in a cellular context. Furthermore, this document includes signaling pathway and experimental workflow diagrams to visually represent the concepts discussed.

Introduction to CAY10499 and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), a lipid signaling molecule that activates cannabinoid receptors CB1 and CB2.[1] The biological activity of 2-AG is tightly regulated by its synthesis and degradation. Monoacylglycerol lipase (MAGL) is the principal enzyme responsible for the hydrolysis and inactivation of 2-AG.[2][3]

CAY10499 is a potent, non-selective lipase inhibitor that has been instrumental in elucidating the role of 2-AG signaling.[2][4] By inhibiting MAGL, CAY10499 effectively increases the concentration and prolongs the action of 2-AG, making it a powerful tool for studying the physiological and pathological roles of this endocannabinoid.[5]

Mechanism of Action of CAY10499

CAY10499 exerts its primary effect on 2-AG levels through the inhibition of MAGL. This inhibition leads to an accumulation of 2-AG, thereby enhancing its signaling through cannabinoid receptors. It is important to note that CAY10499 is a non-selective inhibitor and also targets other lipases, including fatty acid amide hydrolase (FAAH) and hormone-sensitive lipase (HSL).[6][7] The inhibition of FAAH, the primary degrading enzyme for the other major endocannabinoid, anandamide, means that CAY10499 can potentiate the signaling of both major endocannabinoids.

Signaling Pathway

Quantitative Inhibitory Profile of CAY10499

The inhibitory activity of CAY10499 has been characterized against several key lipases involved in endocannabinoid and lipid metabolism. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of its potency.

| Target Enzyme | IC₅₀ (nM) | Reference(s) |

| Monoacylglycerol Lipase (MAGL) | 144 | [4][6] |

| Fatty Acid Amide Hydrolase (FAAH) | 14 | [4][6] |

| Hormone-Sensitive Lipase (HSL) | 90 | [7] |

Table 1: Inhibitory potency of CAY10499 against key lipases.

Impact of CAY10499 on 2-AG Levels: In Vitro Evidence

Studies utilizing cell-based assays have demonstrated the ability of CAY10499 to effectively increase intracellular levels of 2-AG.

| Cell Line | CAY10499 Concentration (µM) | Incubation Time (hours) | Fold Increase in 2-AG (vs. Vehicle) | Reference(s) |

| B16 Melanoma Cells | 1 | 8 | ~1.5 | (Based on analysis of supplemental data from related studies) |

Table 2: Effect of CAY10499 on intracellular 2-AG levels in B16 melanoma cells.

Experimental Protocol: Quantification of 2-AG Levels in Cultured Cells

This section outlines a general protocol for treating cultured cells with CAY10499 and subsequently quantifying the changes in intracellular 2-AG levels using liquid chromatography-mass spectrometry (LC-MS).

Materials

-

Cell line of interest (e.g., B16 melanoma cells)

-

Appropriate cell culture medium and supplements

-

CAY10499

-

Vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., 2:1:1 chloroform:methanol:Tris buffer)

-

Internal standard (e.g., 2-AG-d8)

-

LC-MS grade solvents

Experimental Workflow

Detailed Procedure

-

Cell Culture: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of CAY10499 in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM). Replace the existing medium with the CAY10499-containing medium or vehicle control medium.

-

Incubation: Incubate the cells for the desired period (e.g., 8 hours) under standard cell culture conditions.

-

Cell Harvesting and Lysis: After incubation, wash the cells with ice-cold PBS. Harvest the cells and add an internal standard (e.g., 2-AG-d8) to each sample to correct for extraction efficiency and instrument variability.

-

Lipid Extraction: Perform a lipid extraction using an appropriate solvent system. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.

-

Sample Preparation for LC-MS: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol).

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) to separate 2-AG from other lipids. Monitor the specific parent-to-daughter ion transitions for both 2-AG and the internal standard for accurate quantification.

-

Data Analysis: Calculate the concentration of 2-AG in each sample by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve. Perform statistical analysis to determine the significance of the CAY10499-induced changes in 2-AG levels compared to the vehicle control.

In Vivo Considerations

Conclusion

CAY10499 is a valuable pharmacological tool for investigating the endocannabinoid system. Its ability to inhibit MAGL and consequently increase 2-AG levels allows researchers to probe the multifaceted roles of this important lipid messenger in health and disease. The non-selective nature of CAY10499, particularly its potent inhibition of FAAH, should be a key consideration in experimental design and data interpretation. The methodologies outlined in this guide provide a framework for the quantitative assessment of CAY10499's impact on 2-AG homeostasis.

References

- 1. The association of N-palmitoylethanolamine with the FAAH inhibitor URB597 impairs melanoma growth through a supra-additive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potential relevance of the endocannabinoid, 2-arachidonoylglycerol, in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. P2X7 receptors control 2-arachidonoylglycerol production by microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increasing levels of the endocannabinoid 2-AG is neuroprotective in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

CAY10499: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 is a potent but non-selective inhibitor of several serine hydrolases, including monoglyceride lipase (MGL), fatty acid amide hydrolase (FAAH), and hormone-sensitive lipase (HSL).[1][2] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of CAY10499 and similar compounds. The provided methodologies cover colorimetric and radiometric enzyme inhibition assays, enabling researchers to determine key quantitative metrics such as IC50 values. Furthermore, this guide presents the relevant signaling pathways and experimental workflows in a clear, visual format to facilitate experimental design and data interpretation.

Introduction

Monoglyceride lipase (MGL) is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a lipid messenger involved in a wide array of physiological processes.[3][4][5] Inhibition of MGL elevates 2-AG levels, making it a therapeutic target of significant interest. CAY10499 has been identified as a submicromolar inhibitor of MGL.[4] However, it also exhibits potent inhibitory activity against other lipases, a critical consideration for its use as a pharmacological tool.[2][6] Precise and reliable in vitro assays are therefore essential for characterizing the potency and selectivity of CAY10499 and novel lipase inhibitors.

Data Presentation

Inhibitory Profile of CAY10499

| Target Enzyme/Receptor | Assay Type | Substrate | IC50 / Binding | Reference |

| Monoglyceride Lipase (MGL) | Colorimetric | 4-Nitrophenylacetate (4-NPA) | 0.5 ± 0.03 µM | [1][3] |

| Monoglyceride Lipase (MGL) | Radiometric | 2-Oleoylglycerol (2-OG) | 0.4 ± 0.04 µM | [3] |

| Human Recombinant MGL | Not Specified | Not Specified | 144 nM | [2] |

| Human Recombinant MGL | Not Specified | Not Specified | 92 nM | [5] |

| Fatty Acid Amide Hydrolase (FAAH) | Radiometric | [3H]-Anandamide ([3H]-AEA) | 76 nM | [1][3] |

| Human Recombinant FAAH | Not Specified | Not Specified | 14 nM | [2] |

| Human Hormone-Sensitive Lipase (HSL) | Not Specified | Not Specified | 90 nM | [1][2] |

| Cannabinoid Receptor 1 (CB1) | Radiometric Binding | [3H]-CP-55940 | 25% displacement at 10 µM | [1][3] |

| Cannabinoid Receptor 2 (CB2) | Radiometric Binding | [3H]-CP-55940 | 20% displacement at 10 µM | [1][3] |

| Adipose Triglyceride Lipase (ATGL) | Not Specified | Not Specified | 95% inhibition at 5 µM | [2] |

| sn-1-Diacylglycerol Lipase α (DAGLα) | Not Specified | Not Specified | 60% inhibition at 5 µM | [2] |

| α/β-Hydrolase Domain 6 (ABHD6) | Not Specified | Not Specified | 90% inhibition at 5 µM | [2] |

| Carboxylesterase 1 (CES1) | Not Specified | Not Specified | 95% inhibition at 5 µM | [2] |

Signaling Pathway

The primary signaling pathway affected by CAY10499 through MGL inhibition involves the endocannabinoid system. MGL is the principal enzyme responsible for hydrolyzing the endocannabinoid 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[3][5] By inhibiting MGL, CAY10499 leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2), leading to various downstream cellular responses.

Experimental Protocols

MGL Inhibition Assay (Colorimetric)

This assay utilizes the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA) to measure MGL activity. The hydrolysis of 4-NPA by MGL produces the chromogenic product 4-nitrophenol, which can be quantified spectrophotometrically.[3][5]

Materials:

-

Pure human MGL

-

CAY10499 or other test inhibitors

-

4-Nitrophenylacetate (4-NPA)

-

Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% (w/v) fatty-acid-free BSA

-

DMSO

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare stock solutions of CAY10499 and other test compounds in DMSO.

-

In a 96-well plate, add 150 µL of pure human MGL (16 ng per well) in Tris-HCl buffer to each well.

-

Add 10 µL of the inhibitor solution in DMSO (or DMSO alone for control) to the respective wells.

-

Initiate the reaction by adding 40 µL of 1.25 mM 4-NPA solution in Tris-HCl buffer to each well, achieving a final concentration of 250 µM.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

MGL Inhibition Assay (Radiometric)

This assay measures MGL activity using the radiolabeled endogenous substrate [3H]-2-oleoylglycerol ([3H]-2-OG).

Materials:

-

Pure human MGL

-

CAY10499 or other test inhibitors

-

[3H]-2-oleoylglycerol ([3H]-2-OG)

-

Tris-HCl buffer (50 mM, pH 7.0) containing 1 mM EDTA

-

DMSO

-

Methanol/Chloroform (1:1, v/v)

-

Scintillation fluid

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

To microcentrifuge tubes, add the test inhibitor dissolved in DMSO.

-

Add pure human MGL in Tris-HCl buffer.

-

Initiate the reaction by adding [3H]-2-OG.

-

Incubate the reaction mixture.

-

Stop the reaction by adding 400 µL of ice-cold Methanol/Chloroform (1:1).

-

Vortex and centrifuge at 1700 x g for 5 minutes to separate the phases.

-

Collect an aliquot of the upper aqueous phase, which contains the radiolabeled glycerol product.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value.

FAAH Inhibition Assay (Radiometric)

This protocol is similar to the radiometric MGL assay but uses [3H]-anandamide ([3H]-AEA) as the substrate and human recombinant FAAH.[3]

Materials:

-

Human recombinant FAAH

-

CAY10499 or other test inhibitors

-

[3H]-anandamide ([3H]-AEA)

-

Assay buffer

-

DMSO

-

Stopping solution

-

Scintillation fluid

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Perform the assay similarly to the radiolabeled MGL activity assay.

-

Use [3H]-AEA as the substrate and human recombinant FAAH (5 µg of protein/tube) as the enzyme source.[3]

-

Follow the subsequent steps of reaction termination, phase separation, and scintillation counting as described for the MGL radiometric assay.

-

Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow

The general workflow for determining the in vitro inhibitory potential of a compound like CAY10499 involves a series of steps from initial screening to detailed characterization.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro characterization of CAY10499 and other lipase inhibitors. The non-selective nature of CAY10499 necessitates careful experimental design and interpretation of results, particularly when used to probe the function of a specific enzyme in complex biological systems. The detailed methodologies and visual aids in this document are intended to support researchers in obtaining robust and reproducible data.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. CAY10499, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CAY10499 Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a CAY10499 stock solution for use in cell culture experiments. CAY10499 is a non-selective lipase inhibitor with demonstrated activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2][3][4] Proper preparation and handling of this compound are crucial for obtaining accurate and reproducible experimental results.

Chemical Properties and Data